Noladin ether
Overview
Description
Noladin Ether, also known as 2-Arachidonyl glyceryl ether (2-AGE), is a potent and selective agonist of the cannabinoid CB1 receptor . It is an endogenous cannabinoid ligand, which means it naturally occurs in the body and interacts with cannabinoid receptors . It has been found to induce sedation, hypothermia, intestinal immobility, and mild antinociception .
Synthesis Analysis
Noladin Ether was first isolated from porcine brain. Its structure was determined by mass spectrometry and nuclear magnetic resonance spectroscopy and was confirmed by comparison with a synthetic sample . The production of Noladin Ether is enhanced in normal, but not in endothelium-denuded rat aorta on reacting with carbachol, a parasympathomimetic drug .Molecular Structure Analysis
The molecular formula of Noladin Ether is C23H40O3, and its molecular weight is 364.56 . It is an ether formed from the alcohol analog of arachidonic acid and glycerol .Chemical Reactions Analysis
Noladin Ether is a stable analog of the endogenous cannabinoid 2-Arachidonylglycerol (2-AG) with selectivity for CB1 receptors . It has been found to enhance aqueous humor outflow facility, which is mediated through the trabecular meshwork CB1 receptors .Physical And Chemical Properties Analysis
Noladin Ether is a solid substance . It is soluble in DMSO to 100 mM and in ethanol to 50 mM . Its empirical formula is C23H40O3, and its CAS Number is 222723-55-9 .Scientific Research Applications
Enhancement of Aqueous Humor Outflow Facility
Noladin Ether acts on trabecular meshwork cannabinoid (CB1) receptors to enhance aqueous humor outflow facility . This effect is mediated through the trabecular meshwork CB1 receptors, with an involvement of the p42/44 MAP kinase signaling pathway . Furthermore, Noladin Ether may alter outflow facility through changes of trabecular meshwork cytoskeleton .
Intraocular Pressure Reduction
Noladin Ether has been found to decrease intraocular pressure (IOP) in rabbits . This IOP reduction is most probably mediated through the CB1 receptor . The effect on IOP of Noladin Ether differs from those of the known endogenous cannabinoids AEA and 2-AG, probably because of its more stable chemical structure .
Cannabimetic Actions
Noladin Ether exhibits several cannabimetic actions that are typical for AEA and 2-AG, such as reduced locomotor activity, catalepsy, hypothermia, and antinociception . It has a demonstrated binding affinity for CB1 receptors in rat brain microsomal membranes .
Sedative Effects
Noladin Ether causes sedation in mice, which is a common effect of cannabinoids .
Hypothermic Effects
Noladin Ether causes hypothermia in mice, another common effect of cannabinoids .
Mechanism of Action
Target of Action
Noladin ether, also known as 2-arachidonyl glyceryl ether (2-AGE), is a putative endocannabinoid . It primarily targets the cannabinoid receptors CB1 and GPR55 . The CB1 receptors are highly expressed on presynaptic neurons in the nervous system, where they modulate neurotransmitter release . In contrast, GPR55 receptors are primarily expressed on immune cells .
Mode of Action
Noladin ether acts as a potent and selective agonist of the cannabinoid CB1 receptor . It binds to the CB1 receptors, which leads to a series of intracellular events and changes. This interaction with the CB1 receptor causes sedation, hypothermia, intestinal immobility, and mild antinociception .
Biochemical Pathways
The endocannabinoid system, which includes the CB1 receptors that noladin ether targets, plays a modulatory role in many physiological processes . The activation of CB1 receptors by noladin ether can influence various biochemical pathways, including those involved in neurotransmitter release . .
Pharmacokinetics
It is known that noladin ether is more stable than other endocannabinoids, such as 2-ag and aea . This increased stability may impact its bioavailability and pharmacokinetic profile.
Result of Action
The binding of noladin ether to the CB1 receptors results in several physiological effects. It has been shown to cause sedation, hypothermia, intestinal immobility, and mild antinociception . In addition, noladin ether has been found to enhance aqueous humor outflow facility, potentially through changes in the actin cytoskeleton .
Action Environment
The action of noladin ether can be influenced by various environmental factors. For instance, the production of this endocannabinoid is enhanced in normal rat aorta when reacting with carbachol, a parasympathomimetic drug . .
properties
IUPAC Name |
2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJUUWXZAQHCNC-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018178 | |
Record name | 2-Arachidonylglyceryl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Arachidonyl Glycerol ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013657 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Noladin ether | |
CAS RN |
222723-55-9 | |
Record name | Noladin ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222723-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Noladin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222723559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Arachidonylglyceryl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HU-310 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D295FLV8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Arachidonyl Glycerol ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013657 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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